molecular formula C14H21Cl2NO B1426529 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-91-2

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426529
CAS No.: 1219980-91-2
M. Wt: 290.2 g/mol
InChI Key: GNZFRYWHZWPKHS-UHFFFAOYSA-N
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Description

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO. It is known for its unique structure, which includes a piperidine ring substituted with a 2-chlorobenzyl group and an ethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-(piperidin-1-yl)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(piperidin-1-yl)ethanol attacks the carbon atom of the 2-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride can be compared with other similar compounds such as:

    2-{2-[(2-Bromobenzyl)oxy]ethyl}piperidine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    2-{2-[(2-Iodobenzyl)oxy]ethyl}piperidine hydrochloride: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine substituent on its chemical and biological properties .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-7-2-1-5-12(14)11-17-10-8-13-6-3-4-9-16-13;/h1-2,5,7,13,16H,3-4,6,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFRYWHZWPKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-91-2
Record name Piperidine, 2-[2-[(2-chlorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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